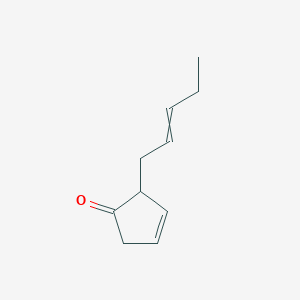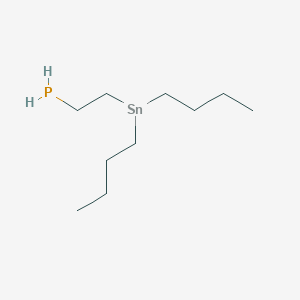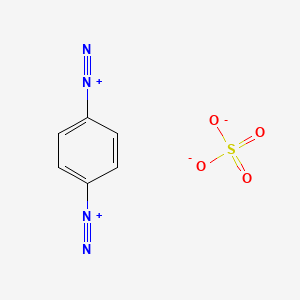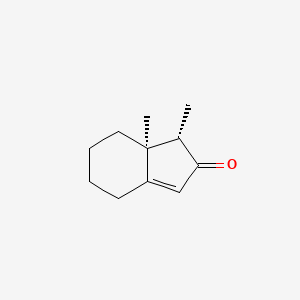
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a chemical compound with a unique structure that belongs to the class of hexahydroindenones. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring. The presence of two methyl groups and a ketone functional group contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a 1,3-diketone precursor in the presence of an acid catalyst can yield the desired hexahydroindenone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,7aS)-1-Hydroxy-4,7a-dimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- (1S,7aS)-Hexahydro-1H-pyrrolizin-1-ylmethyl (2R,3R)-2-hydroxy-3-methylpentanoate
Uniqueness
(1S,7aS)-1,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of two methyl groups and a ketone functional group differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
60415-98-7 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(1S,7aS)-1,7a-dimethyl-4,5,6,7-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10(12)7-9-5-3-4-6-11(8,9)2/h7-8H,3-6H2,1-2H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
KCEGGXZNVVNUBQ-KCJUWKMLSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C=C2[C@]1(CCCC2)C |
Kanonische SMILES |
CC1C(=O)C=C2C1(CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
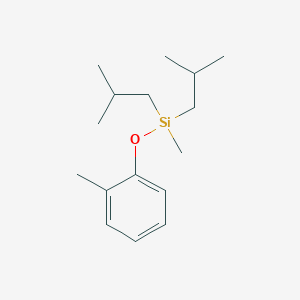
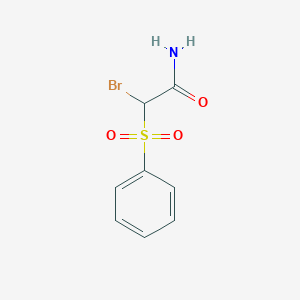
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
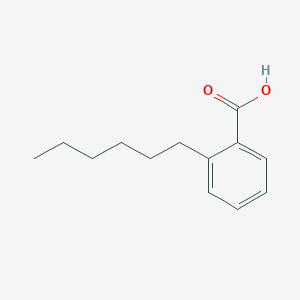
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
silane](/img/structure/B14614565.png)
